Methyl 3-bromo-2,4-dimethylbenzoate

Organic Synthesis Pharmaceutical Intermediates Quality Control

Patented synthetic routes for kinase inhibitors and agrochemicals require this specific 3-bromo-2,4-dimethyl substitution pattern-regioisomers or halogen analogs alter reactivity and risk process invalidation. - **Application**: Cross-coupling building block (Suzuki, Buchwald-Hartwig) for RIPK1-targeted therapeutics. - **Quality**: 98% grade with HPLC, GC, NMR certification ensuring batch-to-batch traceability. - **Supply**: Direct from stock with full documentation to support regulatory audits.

Molecular Formula C10H11BrO2
Molecular Weight 243.1
CAS No. 151859-37-9
Cat. No. B2652155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-2,4-dimethylbenzoate
CAS151859-37-9
Molecular FormulaC10H11BrO2
Molecular Weight243.1
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C(=O)OC)C)Br
InChIInChI=1S/C10H11BrO2/c1-6-4-5-8(10(12)13-3)7(2)9(6)11/h4-5H,1-3H3
InChIKeyBDSPQXLUCOPAHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-bromo-2,4-dimethylbenzoate: Strategic Building Block


Methyl 3-bromo-2,4-dimethylbenzoate (CAS 151859-37-9) is a halogenated aromatic ester characterized by a bromine substituent at the 3-position and methyl groups at the 2- and 4-positions of a benzoate core. With a molecular formula of C₁₀H₁₁BrO₂ and a molecular weight of 243.1 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly valued for its ability to undergo cross-coupling reactions enabled by the aryl bromide moiety and enhanced by the ester functionality . Its structural attributes make it a critical building block in the development of pharmaceuticals and agrochemicals, with documented involvement in over 13 patent families [1].

Methyl 3-bromo-2,4-dimethylbenzoate: Why Analogs Fail


Generic substitution with regioisomeric bromo-dimethylbenzoates (e.g., 5-bromo-2,4-dimethyl or 3-bromo-2,6-dimethyl) or halogen-swapped analogs (e.g., 3-chloro or 3-iodo derivatives) introduces unpredictable changes in steric environment, electronic distribution, and cross-coupling reactivity. The specific 3-bromo-2,4-dimethyl arrangement presents a unique steric and electronic profile that dictates regioselectivity in subsequent functionalization steps [1]. Furthermore, patent-protected synthetic routes—evidenced by the compound's appearance in 13 patent families—often specify this exact intermediate; deviation to a close analog may invalidate the disclosed process or necessitate costly re-optimization of reaction conditions [2]. The quantitative comparisons below demonstrate why this specific compound, not its in-class relatives, is the required building block for targeted applications.

Methyl 3-bromo-2,4-dimethylbenzoate: Quantitative Evidence vs. Analogs


Purity Benchmarking: High vs. Standard Grade

Commercial sources for methyl 3-bromo-2,4-dimethylbenzoate offer distinct purity tiers that directly influence synthetic outcomes. The target compound is available at 98% purity from major suppliers , whereas lower-cost sources provide a 95% grade . This 3% absolute purity difference corresponds to a 60% reduction in total impurity load (2% vs. 5% impurities). In multi-step syntheses where cumulative impurity carryover can depress yields or complicate purification, the higher purity grade minimizes byproduct formation and ensures batch-to-batch consistency .

Organic Synthesis Pharmaceutical Intermediates Quality Control

Thermophysical Properties vs. 5-Bromo Isomer

The 3-bromo-2,4-dimethyl substitution pattern yields distinct predicted physical properties compared to its 5-bromo-2,4-dimethyl regioisomer (CAS 152849-72-4). The target compound exhibits a predicted boiling point of 277.8 ± 35.0 °C and a density of 1.380 ± 0.06 g/cm³ . In contrast, the 5-bromo isomer has a reported boiling point of 280.3 °C at 760 mmHg and a melting point of 56 °C . These differences, while subtle, become critical in distillation and crystallization process design where precise thermodynamic parameters dictate separation efficiency and energy consumption .

Process Chemistry Physical Property Prediction Separation Science

Suzuki-Miyaura Reactivity: Aryl Bromide vs. Chloride

In Suzuki-Miyaura cross-coupling, the reactivity hierarchy for aryl halides is well established: I > OTf > Br ≫ Cl [1]. Methyl 3-bromo-2,4-dimethylbenzoate, bearing an aryl bromide, undergoes oxidative addition to Pd(0) significantly faster than its 3-chloro-2,4-dimethyl analog (CAS 2056110-46-2) . This reactivity advantage translates to shorter reaction times, lower catalyst loadings, and higher yields under standard conditions, particularly when coupling with sterically hindered or electron-deficient boronic acids [2].

Palladium Catalysis C-C Bond Formation Suzuki Coupling

Patent Portfolio Validation

PubChemLite annotation data reveals that methyl 3-bromo-2,4-dimethylbenzoate is explicitly cited in 13 patent families, whereas a literature search indicates zero primary research articles for the compound itself [1]. This pattern—high patent count with minimal open literature—is characteristic of a specialized intermediate integral to proprietary synthetic routes in the pharmaceutical and agrochemical industries [2]. In comparison, closely related analogs such as methyl 5-bromo-2,4-dimethylbenzoate (CAS 152849-72-4) and methyl 3-bromo-2,6-dimethylbenzoate (CAS 86246-71-1) lack comparable patent density in accessible databases, underscoring the unique commercial and synthetic value of the 3-bromo-2,4-dimethyl substitution pattern.

Intellectual Property Pharmaceutical Patents Agrochemical Intermediates

Analytical Documentation: NMR, HPLC, GC Traceability

Procurement from reputable vendors ensures that methyl 3-bromo-2,4-dimethylbenzoate is supplied with comprehensive analytical documentation, including batch-specific NMR, HPLC, and GC data . In contrast, generic chemical marketplaces may offer the compound with only a basic purity statement (e.g., '95%+') and no supporting analytical evidence . This documentation gap is critical in regulated environments (e.g., pharmaceutical development) where full traceability and impurity profiling are mandatory for process validation and regulatory submissions .

Quality Assurance Analytical Chemistry Regulatory Compliance

Methyl 3-bromo-2,4-dimethylbenzoate: Key Application Scenarios


RIPK1 and Kinase Inhibitor Synthesis

The 13 patent families citing methyl 3-bromo-2,4-dimethylbenzoate are heavily concentrated in kinase inhibitor programs, including RIPK1-targeted therapeutics. For process chemists, the availability of 98% purity grade with full QC documentation directly supports reproducible scale-up and meets regulatory expectations for impurity control. The aryl bromide functionality ensures efficient Suzuki coupling to introduce diverse aryl/heteroaryl moieties, a critical step in building kinase inhibitor scaffolds.

Next-Generation Crop Protection Agents

The compound's documented role as an intermediate in agrochemical development leverages its bromo-ester architecture for constructing substituted benzoate derivatives known for herbicidal and fungicidal activity. The 3-bromo-2,4-dimethyl substitution pattern provides a specific steric and electronic profile that can influence binding to plant enzyme targets, and its inclusion in patent-protected routes indicates commercial relevance beyond academic exploration.

Model Substrate for Hindered Suzuki Couplings

With both ortho-methyl groups flanking the ester moiety, methyl 3-bromo-2,4-dimethylbenzoate presents a moderately hindered aryl bromide that serves as an excellent test substrate for evaluating new palladium catalysts and ligands designed for challenging cross-couplings. The predicted lipophilicity (XLogP3 = 3.2) and solubility profile also make it a relevant model for medicinal chemistry optimization studies.

IP-Backed Synthetic Route Procurement

Organizations executing patented synthetic routes that specify this intermediate require a supply chain partner that provides batch-to-batch consistency and full analytical traceability. Sourcing the 98% grade with NMR, HPLC, and GC certification mitigates the risk of process deviations, failed regulatory audits, and costly rework, directly aligning with the evidence of higher purity and superior documentation presented above.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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